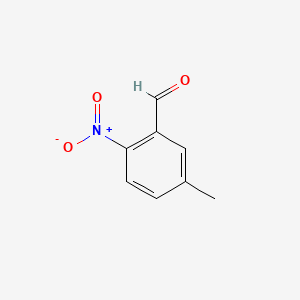

5-Methyl-2-nitrobenzaldehyde

Description

Contextual Significance within Substituted Benzaldehydes

Substituted benzaldehydes are a broad class of compounds that play a significant role in organic synthesis. The presence of different functional groups on the benzaldehyde (B42025) ring imparts unique chemical properties and reactivity to each derivative. wisdomlib.org These compounds are versatile precursors for the synthesis of a wide array of more complex molecules. For instance, they are known to react with hydrazone derivatives to form Schiff bases and are used in the synthesis of pyrazole (B372694) derivatives. wisdomlib.org

The specific substitution pattern of 5-Methyl-2-nitrobenzaldehyde, with both an electron-donating methyl group and an electron-withdrawing nitro group, influences its reactivity. The aldehyde group itself is a reactive site, capable of undergoing oxidation to form the corresponding carboxylic acid or reduction to yield the corresponding alcohol. This combination of functional groups makes this compound a valuable synthon for creating diverse molecular architectures.

Overview of Research Domains for this compound

The utility of this compound extends across several domains of chemical research. Its primary application lies in its role as a precursor in multi-step organic syntheses.

Medicinal Chemistry: In the field of medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. For example, it is a known precursor in the synthesis of compounds with potential therapeutic applications. The structural framework provided by this molecule allows for modifications that can lead to the development of new drug candidates.

Materials Science: While less common, substituted benzaldehydes can be explored for their utility in creating novel materials with specific functional properties. The aromatic nature and the presence of reactive functional groups allow for their incorporation into larger polymeric structures or for the synthesis of dyes and other specialty chemicals. innospk.com

Organic Synthesis: The most prominent application of this compound is as a starting material or intermediate in the synthesis of other organic compounds. molbase.com For instance, it can be used to synthesize 5-Methylisatin and Ethyl 5-methylindole-2-carboxylate. molbase.com The oxidation of 5-methyl-2-nitrobenzyl alcohol is one method to produce this compound. sigmaaldrich.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 5858-28-6 |

| Molecular Formula | C8H7NO3 |

| Molecular Weight | 165.15 g/mol |

| Appearance | Solid |

| Melting Point | 40-41 °C |

| Boiling Point | 314.0±30.0 °C at 760 mmHg |

| Purity | 97-98% |

Data sourced from multiple chemical suppliers. sigmaaldrich.comapolloscientific.co.ukcoolpharm.comchemsrc.comoakwoodchemical.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQIOXLCRQVPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473041 | |

| Record name | 5-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5858-28-6 | |

| Record name | 5-Methyl-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Nitrobenzaldehyde

Direct Synthetic Approaches

Direct methods focus on the conversion of a closely related precursor to 5-Methyl-2-nitrobenzaldehyde.

A primary and direct route to this compound is the oxidation of 5-methyl-2-nitrobenzyl alcohol. rsc.orgsigmaaldrich.com This transformation requires a selective oxidizing agent that converts the primary alcohol to an aldehyde without affecting the methyl and nitro groups on the aromatic ring. One reported method involves the use of ammonium (B1175870) chlorochromate adsorbed on montmorillonite (B579905) K-10 clay. rsc.org This solid-supported reagent allows for the reaction to proceed under solvent-free conditions, which can be expedited by microwave irradiation. rsc.org The yield of this compound using this clay-supported reagent is reported to be as high as 90%. rsc.org In contrast, using ammonium chlorochromate without the clay support results in a significantly lower yield of only 30%. rsc.org Another study mentions the oxidation of 5-methyl-2-nitrobenzyl alcohol with chromium trioxide-HZSM-5 zeolite under microwave irradiation in a solventless system. sigmaaldrich.com

Table 1: Oxidation of 5-Methyl-2-nitrobenzyl Alcohol

| Oxidizing Agent | Support | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ammonium chlorochromate | Montmorillonite K-10 | Solvent-free, Microwave | 90 | rsc.org |

| Ammonium chlorochromate | None | - | 30 | rsc.org |

| Chromium trioxide | HZSM-5 Zeolite | Solvent-free, Microwave | Not Specified | sigmaaldrich.com |

While the oxidation of the corresponding benzyl (B1604629) alcohol is a key method, other strategies can be inferred from the synthesis of similar molecules. For instance, the oxidation of a methyl group on a nitrotoluene derivative is a common approach for producing nitrobenzaldehydes. smolecule.com Applying this to the target molecule, the oxidation of 2,4-dinitrotoluene (B133949) could theoretically be a pathway, although controlling the regioselectivity to oxidize only one methyl group to an aldehyde would be a significant challenge.

Another general method involves the nitration of a substituted benzaldehyde (B42025). vulcanchem.com In the case of this compound, this would entail the nitration of 3-methylbenzaldehyde. However, controlling the position of nitration to favor the 2-position relative to the aldehyde can be difficult.

Methodological Principles Derived from Analogous Nitrobenzaldehyde Synthesis

The synthesis of other nitrobenzaldehydes provides a framework for understanding the principles that can be applied to the synthesis of this compound.

The synthesis of substituted benzaldehydes often hinges on the ability to control the position of functional groups on the aromatic ring, a concept known as regioselectivity. In the context of nitrobenzaldehyde synthesis, this is particularly crucial during nitration or the functionalization of a substituted toluene (B28343).

For example, in the synthesis of 2-bromo-4-nitrobenzaldehyde, the directing effects of the existing substituents on the aromatic ring influence the position of bromination. The nitro group is typically meta-directing, but reaction conditions can be optimized to achieve the desired substitution pattern. Similarly, the synthesis of 5-methyl-2-nitrophenol, a related compound, involves a multi-step process of sulfonation, nitration, and hydrolysis of di-m-cresyl carbonate to achieve the desired isomer. google.com

The activation of benzylic C(sp³)–H bonds in toluene and its derivatives is another key area of research for functionalization. sioc-journal.cn These methods aim to directly convert the methyl group into other functional groups, including aldehydes, offering a more atom-economical approach. sioc-journal.cnbeilstein-journals.org

Catalysis plays a pivotal role in the synthesis of benzaldehydes, offering milder reaction conditions and improved selectivity. A variety of catalytic systems have been developed for the oxidation of benzyl alcohols to benzaldehydes.

These include:

Metal-based catalysts: Noble metals like gold (Au), palladium (Pd), and ruthenium (Ru), as well as transition metals such as nickel (Ni), copper (Cu), and cobalt (Co), have been employed as catalysts. rsc.orgsci-hub.se For instance, immobilized gold nanoparticles have shown high selectivity (94%) for benzaldehyde in the oxidation of benzyl alcohol. rsc.org Ferric nitrate (B79036) has also been used to oxidize benzyl alcohol with high conversion and selectivity. frontiersin.org

Schiff base complexes: Metal complexes of Schiff bases have been investigated as homogeneous catalysts for the oxidation of benzyl alcohol. dergipark.org.tr A Ni(II) Schiff base complex, for example, demonstrated 95% conversion to benzaldehyde in the presence of tert-butyl hydroperoxide as an oxidant. dergipark.org.tr

TEMPO-based catalysts: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are effective catalysts for the selective oxidation of alcohols. A system using FeCl₃/TEMPO/NaNO₂ has achieved a 99.0% yield of benzaldehyde from benzyl alcohol. frontiersin.org

Table 2: Comparison of Catalytic Systems for Benzaldehyde Synthesis

| Catalyst System | Oxidant | Substrate | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Immobilized AuNPs | - | Benzyl alcohol | Benzaldehyde | 94% selectivity | rsc.org |

| Fe(NO₃)₃ | - | Benzyl alcohol | Benzaldehyde | 95% conversion & selectivity | frontiersin.org |

| Ni(II) Schiff base complex | TBHP | Benzyl alcohol | Benzaldehyde | 95% conversion | dergipark.org.tr |

| FeCl₃/TEMPO/NaNO₂ | NaNO₂ | Benzyl alcohol | Benzaldehyde | 99% yield | frontiersin.org |

Modern synthetic chemistry places a strong emphasis on "green" methodologies that minimize environmental impact. This includes the use of less hazardous reagents, solvent-free conditions, and energy-efficient processes.

In the context of nitrobenzaldehyde synthesis, several green approaches have been explored:

Solvent-free reactions: As seen in the oxidation of 5-methyl-2-nitrobenzyl alcohol using a clay-supported reagent, eliminating the need for organic solvents reduces waste and potential environmental harm. rsc.org

Use of greener oxidants: Hydrogen peroxide (H₂O₂) is considered a green oxidizing agent as its only byproduct is water. google.com Research has explored the use of H₂O₂ with catalysts for the selective oxidation of benzyl alcohols. researchgate.net

Biomimetic catalysts: Metalloporphyrins, which mimic the action of enzymes, have been used as catalysts for the green synthesis of p-nitrobenzaldehyde from p-nitrotoluene using dioxygen as the oxidant. researchgate.net

Electrochemical synthesis: Electrochemical methods offer a green alternative to traditional chemical synthesis by using electricity to drive reactions, often under mild conditions. oriprobe.com

The development of these green synthetic routes is crucial for the sustainable production of important chemical intermediates like this compound.

Chemical Reactivity and Transformation Studies of 5 Methyl 2 Nitrobenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group in 5-Methyl-2-nitrobenzaldehyde is a site of rich chemical reactivity, readily undergoing condensation, reduction, and oxidation reactions.

Condensation Reactions for Schiff Base and Hydrazone Derivatives

Condensation reactions of aldehydes and ketones with primary amines are a cornerstone of organic synthesis, leading to the formation of imines, commonly known as Schiff bases. nih.gov These reactions are typically catalyzed by acid and involve the formation of an unstable carbinolamine intermediate that subsequently loses a water molecule. fudutsinma.edu.ng

In a specific example, this compound can be condensed with methylamine (B109427) to form a Schiff base. This reaction is a precursor to further synthetic transformations. Similarly, condensation with various amino acids, such as valine, glycine, and leucine, can yield the corresponding Schiff bases. niscpr.res.in These reactions are often carried out in an ethanolic solution. niscpr.res.in

Hydrazones, another class of important derivatives, can be synthesized by condensing 2-nitrobenzaldehyde (B1664092) with hydrazine (B178648) hydrate (B1144303) in a catalyst-free reaction. wiserpub.com These derivatives have shown potential as antitubercular and antifungal agents. wiserpub.com

| Reactant with this compound | Product Type | Reaction Conditions |

|---|---|---|

| Methylamine | Schiff Base | Ethanol, 80°C, 12 h |

| Amino Acids (e.g., valine, glycine) | Schiff Base | Ethanol, room temperature |

| Hydrazine Hydrate | Hydrazone | Catalyst-free |

Reduction Reactions to Alcohol and Amine Analogues

The aldehyde group of this compound can be selectively reduced to a primary alcohol, forming 5-Methyl-2-nitrobenzyl alcohol. sigmaaldrich.com This transformation can be achieved using various reducing agents. For instance, complexes like [Zn(BH₄)₂(2-MeOpy)] and [Zn(BH₄)₂(2-Mepy)] have been shown to effectively reduce aromatic aldehydes to their corresponding alcohols in high yields. orientjchem.org Another common reducing agent for this purpose is sodium borohydride (B1222165).

Furthermore, the Schiff bases derived from this compound can undergo reduction to form amine analogues. For example, the Schiff base formed with methylamine can be reduced using hydrogen gas over a palladium on carbon (Pd/C) catalyst to yield 5-Methyl-2-(methylamino)benzaldehyde. Similarly, Schiff bases derived from amino acids can be treated with sodium borohydride to afford the corresponding reductive amination products. niscpr.res.in

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | [Zn(BH₄)₂(2-MeOpy)] or [Zn(BH₄)₂(2-Mepy)] | 5-Methyl-2-nitrobenzyl alcohol |

| This compound | Sodium Borohydride | 5-Methyl-2-nitrobenzyl alcohol |

| Schiff base with methylamine | H₂/Pd/C | 5-Methyl-2-(methylamino)benzaldehyde |

| Schiff base with amino acid | Sodium Borohydride | Reductive amination product |

Oxidation Reactions to Carboxylic Acid Analogues

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 5-Methyl-2-nitrobenzoic acid. Strong oxidizing agents are typically employed for this transformation. ncert.nic.in Reagents such as ammonium (B1175870) chlorochromate adsorbed on montmorillonite (B579905) K-10 or chromium trioxide-HZSM-5 zeolite under microwave irradiation have been successfully used for the oxidation of the related 5-methyl-2-nitrobenzyl alcohol to this compound, and similar principles apply to the further oxidation to the carboxylic acid. sigmaaldrich.com Another effective method for oxidizing aromatic aldehydes to carboxylic acids involves using an aqueous basic hydrogen peroxide system. researchgate.net

| Oxidizing Agent | Product |

|---|---|

| Ammonium chlorochromate on montmorillonite K-10 | 5-Methyl-2-nitrobenzoic acid |

| Aqueous basic hydrogen peroxide | 5-Methyl-2-nitrobenzoic acid |

| Potassium permanganate (B83412) or chromium trioxide in acidic medium | 5-Methyl-2-nitrobenzoic acid |

Reactions of the Nitro Functional Group

The nitro group of this compound is also a key site for chemical transformations, primarily through reduction reactions.

Reduction of the Nitro Moiety

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic chemistry, often leading to the corresponding primary amine. unimi.it The reduction of 2-nitrobenzaldehydes can be achieved in situ using iron powder in acetic acid. nih.gov This method is advantageous as it allows for subsequent reactions in a one-pot procedure. nih.gov The mechanism of nitro group reduction can proceed through a direct route, forming nitroso and hydroxylamine (B1172632) intermediates, or a condensation route involving azoxy and azo species. unimi.it

For example, the reduction of 2-nitrobenzaldehyde derivatives can be carried out using Fe/AcOH in the presence of active methylene (B1212753) compounds to produce substituted quinolines in high yields. researchgate.net Another approach involves the use of tin(II) chloride in hydrochloric acid. mdpi.com

Transformations Involving Nitrogen-Containing Intermediates

The amine intermediate formed from the reduction of the nitro group is a versatile synthon for the construction of various heterocyclic compounds. A notable application is the Friedländer synthesis, where the in situ generated 2-aminobenzaldehyde (B1207257) reacts with an active methylene compound to form quinolines. nih.govresearchgate.net This domino nitro reduction-Friedländer heterocyclization is a powerful tool for synthesizing a wide range of substituted quinolines. researchgate.net

Aromatic Ring Reactivity and Substitution Patterns

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its three substituents: the methyl (-CH₃), nitro (-NO₂), and aldehyde (-CHO) groups. The methyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugation effects. smolecule.com Conversely, the nitro and aldehyde groups are strongly deactivating, electron-withdrawing groups that direct incoming electrophiles to the meta position. smolecule.com

In electrophilic aromatic substitution reactions, the directing effects of these substituents are competitive. The nitration of 2-methylbenzaldehyde, for instance, primarily yields this compound, indicating that substitution occurs para to the activating methyl group and meta to the deactivating aldehyde group. smolecule.com This regioselectivity is a consequence of the interplay between the activating and deactivating nature of the present substituents. smolecule.com

Regarding nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group ortho to the potential leaving group can facilitate such reactions. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pubmasterorganicchemistry.com However, studies on the nucleophilic aromatic substitution of 2-nitro-5-methylbenzaldehyde with [¹⁸F]fluoride have reported low yields of the corresponding fluoro-substituted product. umich.edu This suggests that while the electronic setup is favorable for nucleophilic attack, other factors may influence the reaction's efficiency. umich.edu

Multi-Component Reactions and Complex Scaffold Construction

This compound and its related structures are valuable precursors in multi-component reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step.

Hantzsch Reaction with Related Compounds

The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. ijpcbs.comrsc.org While direct studies on this compound in the Hantzsch reaction are not extensively documented, research on closely related nitrobenzaldehydes provides significant insights.

For example, the reaction of 2-nitrobenzaldehyde with methyl acetoacetate (B1235776) and ammonia is a well-established method for the synthesis of nifedipine, a calcium channel blocker. ijpcbs.comrsc.orgnih.gov This reaction proceeds through the formation of dihydropyridine intermediates. rsc.org

Furthermore, a study on the Hantzsch reaction of 5-hydroxy-2-nitrobenzaldehyde (B108354) with ethyl acetoacetate and ammonia yielded the expected 1,4- and 1,2-dihydropyridine isomers. mdpi.comscilit.comresearchgate.net This demonstrates that nitrobenzaldehydes with additional substituents on the aromatic ring can effectively participate in the Hantzsch condensation to form substituted dihydropyridines.

| Nitrobenzaldehyde Derivative | Reactants | Key Products | Reference |

|---|---|---|---|

| 2-Nitrobenzaldehyde | Methyl acetoacetate, Ammonia | Nifedipine (a 1,4-dihydropyridine) | ijpcbs.comrsc.org |

| 5-Hydroxy-2-nitrobenzaldehyde | Ethyl acetoacetate, Ammonia | Corresponding 1,4- and 1,2-dihydropyridines | mdpi.com |

Morita-Baylis-Hillman Adduct Formation from Nitrobenzaldehyde Precursors

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde, catalyzed by a nucleophile. wikipedia.orgmdpi.com Nitrobenzaldehydes are effective electrophiles in this reaction due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aldehyde carbon.

Studies have shown that 2-nitrobenzaldehyde precursors react with activated alkenes like methyl acrylate (B77674) and methyl vinyl ketone to form MBH adducts. rsc.org These adducts are versatile intermediates for the synthesis of various complex molecules. rsc.org Similarly, p-nitrobenzaldehyde has been used as a model substrate in the MBH reaction with methyl acrylate, demonstrating good reactivity. mdpi.comrsc.orgacs.orgnih.gov The reaction rate is influenced by the electronic properties of the substituents on the benzaldehyde (B42025), with electron-withdrawing groups generally leading to higher yields. rsc.org

| Nitrobenzaldehyde Precursor | Activated Alkene | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Methyl acrylate, Methyl vinyl ketone | DABCO | MBH Adducts | rsc.org |

| p-Nitrobenzaldehyde | Methyl acrylate | DABCO, (S)-N-(2,4-Dinitrophenyl)pyrrolidine-2-carboximide | MBH Adducts | mdpi.comrsc.org |

Erlenmeyer-type Reactions

The Erlenmeyer-Plöchl reaction, a type of Erlenmeyer synthesis, is used to produce azlactones (oxazolones) from the condensation of an N-acylglycine with an aldehyde. sci-hub.sewikipedia.org These azlactones are important intermediates in the synthesis of amino acids and other heterocyclic compounds. wikipedia.orgsphinxsai.com

The reaction has been successfully carried out with various aromatic aldehydes, including nitro-substituted ones. For instance, p-nitrobenzaldehyde reacts with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to yield (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one. sci-hub.se Similarly, 3-nitrobenzaldehyde (B41214) is used to synthesize the corresponding 4-[(3-nitrophenyl)methylene]-2-methyl-5(4H)-oxazolone. The electron-withdrawing nitro group on the benzaldehyde facilitates the condensation step.

| Nitrobenzaldehyde | N-Acylglycine Derivative | Key Product | Reference |

|---|---|---|---|

| p-Nitrobenzaldehyde | Hippuric acid | (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | sci-hub.se |

| 3-Nitrobenzaldehyde | Hippuric acid | 4-[(3-Nitrophenyl)methylene]-2-methyl-5(4H)-oxazolone |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, experimental ¹³C NMR spectral data for 5-Methyl-2-nitrobenzaldehyde is not widely reported in the literature. A predicted ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methyl carbon. The positions of these signals would be characteristic of the specific electronic environment of each carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

Infrared (IR) Spectroscopy

Experimental Infrared (IR) spectroscopic data for this compound has not been located in the reviewed literature. A theoretical IR spectrum would be expected to exhibit characteristic absorption bands for the C-H stretching of the aldehyde group, the C=O stretching of the carbonyl group, the asymmetric and symmetric stretching of the nitro group (NO₂), and the various vibrations of the substituted benzene ring.

Raman Spectroscopy

There is a lack of available experimental Raman spectroscopy data for this compound in the public domain. Raman spectroscopy would complement IR spectroscopy by providing information on the vibrational modes of the molecule, particularly for non-polar bonds and the aromatic ring system.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The molecular formula for this compound is C₈H₇NO₃, with a monoisotopic mass of 165.04259 Da. uni.lu

Predicted mass spectrometry data indicates the expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu This information is crucial for identifying the compound in a sample mixture.

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.04987 |

| [M+Na]⁺ | 188.03181 |

| [M-H]⁻ | 164.03531 |

| [M+NH₄]⁺ | 183.07641 |

| [M+K]⁺ | 204.00575 |

| [M]⁺ | 165.04204 |

X-ray Crystallography of Related Compounds for Structural Insights

In a study of 5-hydroxy-2-nitrobenzaldehyde (B108354) , a related compound where a hydroxyl group replaces the methyl group, X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov The nitro and aldehyde groups were found to be inclined to the benzene ring at angles of 16.6 (3)° and 15.6 (3)°, respectively. nih.gov This deviation from planarity is a common feature in ortho-substituted benzaldehydes due to steric hindrance. The crystal structure is stabilized by intermolecular O—H⋯O and C—H⋯O hydrogen bonds, which create a three-dimensional network. nih.gov

Similarly, the crystal structure of 2-hydroxy-5-nitrobenzaldehyde , another positional isomer, shows the molecule to be essentially planar. researchgate.net The dihedral angle between the aromatic ring and the nitro group is a mere 3.83 (3)°. researchgate.net The planarity in this case is facilitated by a strong intramolecular O—H⋯O hydrogen bond between the adjacent hydroxyl and aldehyde groups, which forms a stable six-membered ring. researchgate.net

These examples demonstrate that the substitution pattern on the benzene ring significantly influences the molecular conformation. For this compound, which lacks the hydrogen-bonding hydroxyl group of its analogs, steric repulsion between the ortho-positioned aldehyde and nitro groups, as well as the methyl group at the 5-position, would be the primary determinant of its solid-state conformation. It is reasonable to infer that the aldehyde and nitro groups would be twisted out of the plane of the benzene ring, similar to the arrangement in 5-hydroxy-2-nitrobenzaldehyde.

Table 1: Crystallographic Data for Related Nitrobenzaldehyde Compounds

| Compound Name | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |

|---|---|---|---|---|---|---|---|

| 5-Hydroxy-2-nitrobenzaldehyde | Monoclinic | 9.6648 (18) | 5.0917 (10) | 14.920 (3) | 106.159 (4) | 705.2 (2) | nih.gov |

This table presents selected crystallographic parameters for a compound structurally related to this compound to provide insight into its potential solid-state structure.

Electronic Absorption and Emission Spectroscopy (if applicable to derivatives)

The electronic absorption spectra of benzaldehyde (B42025) and its derivatives are well-documented. aps.org The introduction of nitro and methyl groups onto the benzaldehyde framework, as in this compound, is expected to significantly influence its absorption characteristics. Nitroaromatic compounds are known to be used as intermediates in the synthesis of various organic materials, and their electronic properties are of considerable interest. researchgate.net

Studies on derivatives formed from substituted benzaldehydes provide insight into their electronic transitions. For instance, a series of 4-(benzylamino)benzoic acid derivatives synthesized from various substituted benzaldehydes, including m-nitrobenzaldehyde and p-nitrobenzaldehyde, were analyzed using UV-visible spectroscopy. acs.orgacs.org The resulting compounds, such as 4-((4-chlorobenzyl)amino)benzoic acid and 4-((4-bromobenzyl)amino)benzoic acid , exhibited maximum absorption wavelengths (λmax) around 304 nm. acs.org

The electronic spectra of these molecules are dominated by π → π* transitions within the aromatic rings. The position and intensity of these absorption bands are sensitive to the nature and position of the substituents. The nitro group, being a strong electron-withdrawing group, typically causes a red-shift (bathochromic shift) of the absorption bands of the parent benzaldehyde molecule. The methyl group, an electron-donating group, would also contribute to this shift. Therefore, this compound is expected to absorb in the UV-visible region at a longer wavelength than benzaldehyde itself.

Computational and Theoretical Investigations of this compound Currently Unavailable

A comprehensive review of available scientific literature indicates a lack of specific computational and theoretical studies focused solely on the compound this compound. While computational chemistry is a powerful tool for understanding molecular properties, detailed research findings—including Density Functional Theory (DFT) calculations, Ab Initio methods, molecular dynamics simulations, in silico docking, and predictions of spectroscopic parameters—for this particular molecule are not present in the accessible research data.

Therefore, the specific data required to populate the following sections and subsections is not available at this time:

Computational Chemistry and Theoretical Investigations

Without dedicated research on 5-Methyl-2-nitrobenzaldehyde, any attempt to provide detailed findings, data tables, or in-depth analysis for these specific topics would be speculative and scientifically unfounded. Further experimental and computational research is required to elucidate the specific properties of this compound.

Advanced Research Applications

Applications in Medicinal Chemistry and Drug Discovery

The utility of nitroaromatic compounds in medicinal chemistry is well-established, with the nitro group often serving as a key functional handle for synthetic transformations or as a pharmacophore itself. While specific drug candidates derived from 5-Methyl-2-nitrobenzaldehyde are not prominent, its role as a scaffold and precursor is an area of scientific interest.

Scaffold for New Pharmaceutical Agents

This compound serves as a foundational scaffold for the synthesis of more complex molecules. Its aldehyde group is reactive towards condensation and addition reactions, while the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives. The synthesis of this compound can be achieved via the oxidation of 5-Methyl-2-nitrobenzyl alcohol. sigmaaldrich.com

One documented synthetic application involves the condensation of this compound with methylamine (B109427) to form a Schiff base intermediate. This intermediate can then be reduced to yield 5-Methyl-2-(methylamino)benzaldehyde, a precursor for more complex heterocyclic structures like quinolines, which are significant in pharmaceutical applications. Downstream products that can be synthesized from this compound include 5-Methyl-2-nitrobenzoic acid and 5-Methylisatin, further highlighting its role as a versatile starting material for drug discovery scaffolds. molbase.com

Development of Antimicrobial Agents (Antibacterial, Antifungal, Antitubercular)

While many Schiff bases and hydrazones derived from various nitrobenzaldehydes have demonstrated broad antimicrobial properties, specific research on derivatives of this compound is limited. nih.govrsc.orgnih.govwiserpub.com However, related research provides insight into the potential of this substitution pattern. A study focused on inhibitors of PqsD, a key enzyme in the quorum-sensing pathway of the bacterium Pseudomonas aeruginosa, explored the structure-activity relationship (SAR) of (2-nitrophenyl)methanol derivatives. rsc.orgrsc.org This study is relevant as 5-methyl-2-nitrobenzyl alcohol is the direct precursor to this compound. sigmaaldrich.com The research revealed that the introduction of a methyl group at the position para to the nitro group—a configuration identical to the 5-methyl-2-nitro substitution pattern—resulted in potent PqsD inhibitors with a desirable fast onset of inhibition. rsc.org This suggests that the 5-methyl-2-nitro scaffold could be a promising feature for developing novel anti-virulence agents targeting P. aeruginosa.

Furthermore, isoxazole (B147169) derivatives are a class of compounds known for a wide spectrum of biological activities, including antimicrobial effects. nih.govipindexing.comresearchgate.netniscpr.res.innih.gov While direct synthesis from this compound is not documented in the provided results, the general importance of substituted aromatic aldehydes as precursors for such heterocyclic systems points to a potential, yet unexplored, avenue for developing new antimicrobial agents from this specific compound.

Potential Anticancer Activity of Derivatives

The development of novel anticancer agents is a critical area of research, and various heterocyclic compounds derived from aromatic aldehydes have been investigated for their cytotoxic activities. ijrpr.comorientjchem.org Schiff bases, in particular, are a class of compounds frequently studied for their potential as anticancer drugs. nih.govrsc.org Studies on Schiff bases derived from other substituted benzaldehydes have shown activity against various human cancer cell lines, including breast, liver, and colon cancer. rsc.orgijrpr.com However, specific research evaluating the anticancer potential of Schiff bases or other derivatives synthesized directly from this compound has not been identified in the available literature. This represents a gap in the current understanding and a potential opportunity for future investigation.

Inhibition of Biological Targets (e.g., HIV-1 Integrase-Reverse Transcriptase)

Research into inhibitors of key viral enzymes is a cornerstone of antiviral drug discovery. Derivatives of the parent compound, 2-nitrobenzaldehyde (B1664092), have been investigated as synthons for molecules targeting HIV-1 integrase. However, similar studies focusing on derivatives of this compound are not found in the surveyed literature. The influence of the 5-methyl substituent on the activity against such targets remains an open question for researchers.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent drug candidates. The most relevant SAR study related to the this compound scaffold is the investigation of (2-nitrophenyl)methanol derivatives as PqsD inhibitors in P. aeruginosa. rsc.org This study systematically evaluated how different substituents on the phenyl ring affect inhibitory activity.

The findings indicated that the nitro group was essential for activity. More importantly, the study revealed that while some derivatives exhibited a slow onset of inhibition, the introduction of a methyl group para to the nitro group (the 5-methyl position relative to the 2-nitro group) led to compounds that were not only potent but also displayed a rapid onset of inhibition. This specific substitution pattern was identified as favorable for retaining high potency while improving the kinetic profile of the inhibitor.

| Compound/Derivative | Substitution Pattern | Target | Key SAR Finding |

| (2-nitrophenyl)methanol derivative | Methyl group at C5 (para to nitro group) | PqsD | Retained high potency and showed a fast onset of inhibition. rsc.org |

| (2-nitrophenyl)methanol derivative | Unsubstituted | PqsD | Showed inhibitory activity, but some derivatives had slow onset. rsc.org |

| (2-nitrophenyl)methanol derivative | Nitro group shifted to meta or para position | PqsD | Inhibitory potency was completely abolished. rsc.org |

This table is based on data for the related (2-nitrophenyl)methanol scaffold.

Contributions to Materials Science

The application of substituted benzaldehydes extends beyond medicine into materials science, where they can serve as monomers or precursors for dyes, polymers, and other functional materials. smolecule.coma2bchem.com For example, the isomer 2-Methyl-5-nitrobenzaldehyde is noted for its use in dye synthesis. smolecule.com Similarly, other substituted benzaldehydes are used to create fluorescent materials and coordination polymers.

While specific applications of this compound in materials science are not extensively detailed in published research, its chemical nature suggests potential utility. The presence of reactive aldehyde and nitro functional groups makes it a candidate for incorporation into polymeric structures or for the synthesis of organic pigments. A patent describing methods for preparing polymers with pendant unsaturation lists a wide variety of aromatic aldehydes as potential reactants, including o-Nitrobenzaldehyde, indicating that this class of compounds is suitable for such polymerization reactions. google.com However, direct application or polymerization of this compound remains a subject for future exploration.

Precursor for Functional Polymers and Smart Materials

Derivatives of this compound can be explored for creating materials with enhanced chemical resistance or specific adhesion properties. The condensation of this compound with amines to form Schiff bases, which are subsequently reduced, provides a pathway to functionalized monomers. These monomers can then be integrated into polymeric structures, potentially leading to materials with unique optical, electronic, or responsive characteristics.

Ligands in Coordination Chemistry for Novel Complexes

This compound serves as a crucial starting material for the synthesis of Schiff base ligands, which are widely used in coordination chemistry. wiserpub.comijcrt.org These ligands are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine (Schiff base) can then coordinate with various metal ions to form stable complexes. wiserpub.comijcrt.org

The electronic properties of the ligand, influenced by the methyl and nitro substituents on the aromatic ring, play a significant role in the stability and properties of the resulting metal complexes. These complexes are subjects of research due to their potential applications in catalysis, materials science, and biological systems. wiserpub.comijcrt.org For example, Schiff base complexes derived from substituted benzaldehydes have been shown to exhibit a range of biological activities. ijcrt.org

Table 1: Examples of Schiff Base Ligands and their Applications

| Aldehyde Precursor | Amine Component | Resulting Ligand Type | Potential Application of Metal Complex |

| 2-nitrobenzaldehyde | 2-aminopyridine | Schiff Base | Antibacterial and anticancer agents wiserpub.com |

| 2-hydroxy-5-nitrobenzaldehyde | isonicotinic acid hydrazide | Aroylhydrazone | Broad-spectrum antibacterial agents bioline.org.br |

| 5-methyl thiophene-2-carboxaldehyde | 2-picolyl amine | Schiff Base | Antibacterial activity ijcrt.org |

This table provides examples of related Schiff base ligands to illustrate the general applications. Specific research on ligands derived directly from this compound is an active area of investigation.

Application as Corrosion Inhibitors

Derivatives of nitrobenzaldehydes have demonstrated potential as effective corrosion inhibitors for metals in acidic environments. researchgate.net For instance, a hydrazone compound synthesized from 2-nitrobenzaldehyde was found to efficiently prevent the corrosion of mild steel. researchgate.net The mechanism of inhibition is often attributed to the adsorption of the organic molecule onto the metal surface, forming a protective layer that impedes the corrosion process. This adsorption can occur through the interaction of heteroatoms (like nitrogen and oxygen in the nitro and aldehyde groups) and the π-electrons of the aromatic ring with the metal's d-orbitals.

While direct studies on this compound as a corrosion inhibitor are not widely reported, its structural similarity to other effective nitro-substituted inhibitors suggests its potential in this application. The presence of the electron-donating methyl group and the electron-withdrawing nitro group could modulate the electron density of the aromatic ring, potentially influencing its adsorption characteristics and inhibition efficiency.

Role in Analytical Chemistry Methodologies

The chemical reactivity of this compound and its derivatives makes them useful in the development of new analytical tools and techniques.

Development of Chemical Sensors and Probes

Derivatives of 2-nitrobenzaldehyde have been utilized to create fluorescent molecular sensors. wiserpub.com The principle behind these sensors often involves a reaction between the analyte of interest and the sensor molecule, leading to a detectable change in fluorescence or color. For example, Schiff bases derived from salicylaldehyde (B1680747) derivatives (structurally related to this compound) have been developed as selective and sensitive sensors for cyanide ions. sigmaaldrich.com

The functional groups on this compound provide handles for designing specific molecular probes. The aldehyde group can react with various nucleophiles, and the nitro group can be reduced to an amino group, which can then be further functionalized. These modifications allow for the tuning of the molecule's electronic and photophysical properties, which is a key aspect of sensor design.

Utilization in Advanced Detection and Quantification Techniques

In the field of food safety and veterinary drug residue analysis, 2-nitrobenzaldehyde is a critical derivatizing agent for the detection of nitrofuran antibiotic metabolites. vliz.beacs.orgacs.orgnih.gov Nitrofuran antibiotics are banned for use in food-producing animals in many countries, and their metabolites can be present in tissues. These metabolites are often detected by liquid chromatography-tandem mass spectrometry (LC-MS/MS). vliz.beacs.orgnih.gov

The analytical method involves hydrolyzing the protein-bound metabolites and then derivatizing them with 2-nitrobenzaldehyde. vliz.be This reaction converts the metabolites into more stable and readily detectable derivatives, allowing for their sensitive and accurate quantification at very low levels. vliz.beacs.org Isotopically labeled 2-nitrobenzaldehyde is also synthesized and used to create internal standards for these quantitative analyses, further improving the accuracy of the method. acs.org While 2-nitrobenzaldehyde is commonly used, the principles of this derivatization technique could potentially be adapted using this compound for specific analytical purposes.

Utility as Chemical Intermediates in Industrial Synthesis (e.g., agrochemicals)

Substituted nitrobenzaldehydes are important intermediates in the synthesis of a variety of industrial products, including pharmaceuticals and agrochemicals. nbinno.comchemicalbook.com For example, 5-Chloro-2-nitrobenzaldehyde is a key intermediate in the production of the agrochemical Ethychlozate. innospk.com Similarly, other nitrobenzaldehyde derivatives are used in the synthesis of pesticides and herbicides. nbinno.com

This compound, with its specific substitution pattern, serves as a valuable building block in organic synthesis. sigmaaldrich.com The nitro group can be readily reduced to an amino group, which can then participate in a wide range of chemical transformations, such as diazotization and coupling reactions, or the formation of amides and other nitrogen-containing heterocycles. The aldehyde group is also highly versatile, undergoing reactions like oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions. sigmaaldrich.com This reactivity makes this compound a useful precursor for constructing more complex molecules with potential applications in the agrochemical industry.

Future Research Directions and Perspectives

Innovations in Sustainable Synthesis

The future of chemical manufacturing hinges on the development of environmentally responsible processes. Research into the synthesis of 5-Methyl-2-nitrobenzaldehyde and related compounds is increasingly focused on "green" chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Future innovations are likely to concentrate on several key areas:

Catalytic Systems: A significant push is being made toward developing novel, recyclable catalytic systems. For instance, a patented green method for synthesizing nitrobenzaldehydes uses nitrotoluene as a starting material, which is reacted with DMF and DMFA before being oxidized with hydrogen peroxide, a green oxidizing agent, and a metal Schiff base catalyst. google.com Research has also demonstrated the efficacy of a homogeneous and recyclable catalytic system for the oxidation of nitrotoluenes to their corresponding acids with high yields. researchgate.net

Electrochemical Methods: Electrosynthesis presents a powerful, energy-efficient alternative to traditional oxidation methods. Recent studies have shown that the electrochemical oxidation of α-nitrotoluenes can be an effective, energy-saving process for producing valuable chemical products while generating hydrogen. nih.gov This approach minimizes the need for chemical oxidants, aligning with green chemistry goals.

Photocatalysis: The use of light to drive chemical reactions is a promising avenue for sustainable synthesis. Research on related compounds, such as the degradation of p-nitrotoluene using nano-TiO2 photocatalysts on a bentonite (B74815) base, showcases the potential of photocatalytic processes for industrial applications. ije.ir

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. The development of continuous flow nitration processes for aromatic compounds represents a significant step towards safer and more efficient industrial synthesis. acs.org

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Green Catalysis | Use of metal Schiff bases and H₂O₂ as an oxidant. | Environmentally friendly, low cost, mild reaction conditions. | google.com |

| Electrochemical Oxidation | Anode-enabled oxidation of nitrotoluenes. | Energy-saving, inhibits side reactions, paired with hydrogen production. | nih.gov |

| Photocatalysis | Modified TiO₂/Bentonite catalysts for degradation. | Economical, potential for wastewater treatment. | ije.ir |

| Continuous Flow Nitration | Nitration using microreactors. | Enhanced safety, process control, and scalability. | acs.org |

Exploration of Novel Reactivity and Catalysis

The dual functionality of this compound, possessing both an aldehyde and a nitro group, offers a rich playground for exploring novel chemical transformations and catalytic processes. Future research will likely focus on selectively targeting these groups to create complex molecular architectures.

Key research avenues include:

Advanced Catalytic Reduction: The reduction of the nitro group to an amine is a critical transformation. Future work will explore more efficient and selective catalysts. For example, silver nanoparticles embedded in smart microgels have been shown to be highly effective and recyclable catalysts for the reduction of both the nitro and aldehyde groups in various nitrobenzaldehyde derivatives. researchgate.netnih.gov

Heterogeneous Catalysis: The development of robust and reusable solid-phase catalysts is a major goal. Iron(III) chloride supported on silica (B1680970) nanoparticles (FeCl3/SiO2 NPs) has been demonstrated as a highly effective heterogeneous catalyst in multi-component reactions involving aldehydes, showcasing a cost-effective and environmentally friendly approach. growingscience.com

Oxidation Catalysis: While reduction is common, selective oxidation also holds potential. Molybdenum complexes derived from structurally similar hydroxy-nitrobenzaldehydes have been synthesized and investigated as potential catalysts for oxidation reactions like epoxidation. mdpi.com This suggests that derivatives of this compound could be used to develop new oxidation catalysts.

Mechanistic Studies: A deeper understanding of reaction mechanisms is crucial for catalyst design. Research continues to investigate the pathways of nitroaromatic reduction, which is more complex than a simple deoxygenation, often involving intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.org

Design and Synthesis of Highly Specific and Bioactive Analogues

A primary driver of research into this compound is its potential as a scaffold for the synthesis of new therapeutic agents. The specific arrangement of its functional groups allows for systematic modification to tune biological activity.

Future design and synthesis efforts will likely target:

Antihypertensive Agents: The core structure of nitrobenzaldehydes is found in drugs like nitrendipine, a calcium channel blocker. Research has shown that analogues synthesized from m-nitrobenzaldehyde possess significant antihypertensive activity, indicating a promising path for creating novel cardiovascular drugs from related precursors. nih.gov

Antimicrobial and Antiviral Compounds: Schiff bases and hydrazones derived from nitrobenzaldehydes are a well-established class of bioactive molecules. wiserpub.comresearchgate.net A novel chitosan (B1678972) derivative functionalized with p-nitrobenzaldehyde groups has demonstrated significant antimicrobial, antibiofilm, and antioxidant properties, opening doors for new biomedical materials. researchgate.net Furthermore, the synthesis of matrine (B1676216) analogues, where one derivative incorporated a 5-methyl-2-thiophenecarboxaldehyde (B81332) fragment, has yielded compounds with potent anti-Tobacco Mosaic Virus (TMV) activity. mdpi.com

Anticancer and Imaging Agents: Nitroaromatic compounds are known to be activated under hypoxic (low oxygen) conditions, a characteristic of solid tumors. This makes them ideal candidates for developing hypoxia-activated prodrugs and fluorescent probes for tumor imaging. mdpi.com Derivatives of 2-nitrobenzaldehyde (B1664092) have been used to create drug-like scaffolds, including conjugates with the anti-HIV drug azidothymidine (AZT). tandfonline.com

| Analogue Class | Synthetic Precursor/Strategy | Potential Application | Reference |

|---|---|---|---|

| Dihydropyridines | Based on m-nitrobenzaldehyde | Antihypertensive | nih.gov |

| Functionalized Chitosan | Condensation with p-nitrobenzaldehyde | Antimicrobial, Anti-biofilm | researchgate.net |

| Acylhydrazone Matrine Analogues | Incorporation of substituted aldehyde fragments | Antiviral (Anti-TMV) | mdpi.com |

| Hypoxia-Activated Probes | Bioreduction of nitroaromatic groups | Tumor Imaging and Therapy | mdpi.com |

| Cinnamate Ester Conjugates | Derived from Morita-Baylis-Hillman adducts of 2-nitrobenzaldehyde | HIV-1 Inhibitors | tandfonline.com |

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating chemical discovery. For a molecule like this compound, this integrated approach is essential for predicting properties, understanding reactivity, and designing new functional molecules.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are invaluable for optimizing molecular geometries, calculating vibrational frequencies, and interpreting spectral data. researcher.life Such studies can elucidate intramolecular interactions, like hydrogen bonding, and predict how substituents influence the electronic structure and reactivity of the molecule. researchgate.net

Molecular Docking: In drug design, computational docking is used to predict the binding affinity and orientation of a molecule within the active site of a biological target. This in silico screening method was used to evaluate 2-nitrobenzaldehyde-derived conjugates as potential HIV inhibitors and to assess the analeptic potential of 2-hydroxyl-5-nitrobenzaldehyde by docking it with receptor proteins. tandfonline.comresearcher.life

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between chemical structure and biological activity, enabling the prediction of a molecule's potency.

Advanced Spectroscopic and Calorimetric Analysis: Experimental techniques remain crucial. Combining thermochemical data from combustion calorimetry and thermogravimetry with computational results provides a comprehensive energetic profile of a compound. researchgate.net Furthermore, advanced analytical methods like Hirshfeld surface analysis are used to visualize and quantify intermolecular interactions within a crystal structure, which is vital for understanding the properties of solid-state materials. researchgate.net

Expanding Horizons in Emerging Biomedical and Advanced Materials Fields

Beyond pharmaceuticals, the unique electronic and chemical properties of this compound and its derivatives position them for applications in cutting-edge fields of materials science and biotechnology.

Promising future applications include:

Advanced Polymers: The reactivity of the aldehyde group makes it a useful monomer or functionalizing agent in polymer chemistry. Incorporating nitrobenzaldehyde moieties into polymer chains can enhance thermal stability, introduce non-linear optical properties, or create "smart" materials that respond to specific stimuli. wiserpub.comresearchgate.net

Semiconductors and Dyes: Aromatic nitro compounds are integral to the synthesis of dyes and pigments. ontosight.ai Moreover, metal complexes derived from related nitrobenzaldehydes have been shown to possess semiconductor properties, suggesting a potential role for this compound in the development of novel electronic materials. mdpi.com

Biomedical Materials: As previously noted, functionalizing biopolymers like chitosan with nitrobenzaldehyde derivatives can create materials with enhanced antimicrobial and antioxidant properties. researchgate.net These new biomaterials could find use in wound dressings, medical implants, and drug delivery systems.

Fluorescent Probes: The bioreduction of a nitro group to a fluorescent amine group under specific biological conditions (like hypoxia) is a powerful mechanism for creating "turn-on" fluorescent sensors. mdpi.com This opens up possibilities for designing highly specific probes for disease diagnostics and monitoring cellular processes.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structure of 5-Methyl-2-nitrobenzaldehyde?

- Methodology :

- IR Spectroscopy : Identify characteristic nitro group (NO₂) stretching vibrations near 1530 cm⁻¹ and 1350 cm⁻¹. Hydroxyl (if present) or aldehyde (C=O) stretches appear around 1700 cm⁻¹. Compare with reference spectra from NIST databases .

- Mass Spectrometry (MS) : Analyze the molecular ion peak (expected m/z ≈ 179 for C₈H₇NO₃) and fragmentation patterns. Cross-validate with NIST MS data for similar benzaldehyde derivatives .

- NMR : Use ¹H NMR to resolve methyl (δ ~2.5 ppm) and aromatic protons (δ ~8–10 ppm for nitro-substituted rings). ¹³C NMR confirms aldehyde (δ ~190 ppm) and nitro-substituted carbons .

Q. How can the purity of this compound be assessed experimentally?

- Methodology :

- Melting Point Analysis : Compare observed melting points with literature values (e.g., NIST Standard Reference Database). Significant deviations indicate impurities .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ ~270 nm for nitroaromatics) to quantify purity. Calibrate against a certified reference standard .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodology :

- Nitration of 2-Methylbenzaldehyde : Use a mixed HNO₃/H₂SO₄ system under controlled temperatures (0–5°C) to direct nitration to the para position of the methyl group. Monitor reaction progress via TLC .

- Oxidation of 5-Methyl-2-nitrotoluene : Employ oxidizing agents like CrO₃ or KMnO₄ in acidic media to convert the methyl group to an aldehyde. Purify via recrystallization .

Advanced Research Questions

Q. How do the nitro and methyl substituents influence the electronic structure of this compound?

- Methodology :

- Wavefunction Analysis (Multiwfn) : Calculate electrostatic potential (ESP) maps and Fukui indices to assess electron-withdrawing (nitro) and electron-donating (methyl) effects. Use DFT (B3LYP/6-311+G**) for optimized geometries .

- UV-Vis Spectroscopy : Compare experimental λ_max with TD-DFT predictions to evaluate conjugation and charge-transfer transitions .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodology :

- X-ray Crystallography : Solve the crystal structure using SHELX for refinement. Analyze hydrogen bonding (e.g., C–H···O interactions) and π-stacking distances .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and quantify their directional preferences .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodology :

- Reactivity Descriptors : Calculate local softness (σ) and electrophilicity index (ω) using Gaussian or ORCA. Identify reactive sites (e.g., para to nitro) for nucleophilic attack .

- Mechanistic Studies : Simulate transition states (IRC analysis) for substitution reactions with amines or thiols. Validate with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.